molecular formula C14H12ClNO3 B14860706 2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-chlorophenol

2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-chlorophenol

Cat. No.: B14860706
M. Wt: 277.70 g/mol
InChI Key: WIUBPXGBDUDNKD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-chlorophenol typically involves the reaction of 4-chlorophenol with 1,3-benzodioxole-5-ylamine under specific conditions. The reaction is often carried out in the presence of a suitable base and solvent to facilitate the formation of the aminomethyl linkage .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-chlorophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-chlorophenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-chlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-chlorophenol is unique due to its specific combination of a benzodioxole ring, chlorophenol group, and aminomethyl linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C14H12ClNO3

Molecular Weight

277.70 g/mol

IUPAC Name

2-[(1,3-benzodioxol-5-ylamino)methyl]-4-chlorophenol

InChI

InChI=1S/C14H12ClNO3/c15-10-1-3-12(17)9(5-10)7-16-11-2-4-13-14(6-11)19-8-18-13/h1-6,16-17H,7-8H2

InChI Key

WIUBPXGBDUDNKD-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NCC3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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